molecular formula C32H35P B15208389 (1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine

(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine

Cat. No.: B15208389
M. Wt: 450.6 g/mol
InChI Key: RRFVVYKBDXEFFO-UHFFFAOYSA-N
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Description

(1R)-2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol (CAS 1243135-20-7) is a chiral phosphine ligand widely used in asymmetric catalysis. Its molecular formula is C₃₂H₃₅OP, with a molecular weight of 466.59 g/mol . The compound features a binaphthyl backbone substituted with a dicyclohexylphosphino group at the 2' position and a hydroxyl group at the 2 position. The stereochemistry (1R configuration) and bulky dicyclohexyl substituents contribute to its efficacy in enantioselective reactions, such as hydrogenation and cross-coupling, by providing steric control and modulating electronic properties .

Properties

Molecular Formula

C32H35P

Molecular Weight

450.6 g/mol

IUPAC Name

dicyclohexyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane

InChI

InChI=1S/C32H35P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h7-14,19-23,26-27H,1-6,15-18H2

InChI Key

RRFVVYKBDXEFFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine typically involves the reaction of (1R)-[1,1’-binaphthalen]-2-ylphosphine with cyclohexylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes .

Scientific Research Applications

(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine has numerous applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules.

    Medicine: It aids in the development of pharmaceuticals by enabling the synthesis of chiral drug intermediates.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine exerts its effects involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The binaphthyl backbone provides steric hindrance, while the dicyclohexylphosphine group offers electronic properties that enhance the reactivity of the metal center. This coordination activates the metal for catalytic cycles, enabling efficient and selective transformations .

Comparison with Similar Compounds

Comparison with (1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine

Compound: (1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine (CAS 914296-82-5) Molecular Formula: C₄₄H₄₄P₂ Molecular Weight: 635.74 g/mol

Property Target Compound (CAS 1243135-20-7) CAS 914296-82-5
Phosphorus Atoms 1 (Monodentate) 2 (Bidentate)
Substituents Dicyclohexylphosphino, hydroxyl Dicyclohexylphosphino, diphenylphosphino
Steric Bulk Moderate (dicyclohexyl) High (dual phosphino groups)
Coordination Mode Monodentate Potentially chelating

Key Differences :

  • The bidentate nature of CAS 914296-82-5 allows for chelation to metal centers, enhancing stability in catalytic cycles.

Comparison with (R)-2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl

Compound: (R)-2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl (CAS 149917-88-4) Molecular Formula: C₃₂H₂₃OP Molecular Weight: 454.50 g/mol

Property Target Compound (CAS 1243135-20-7) CAS 149917-88-4
Phosphino Group Dicyclohexylphosphino Diphenylphosphino
Hydrogen Bonding Limited (hydroxyl only) Enhanced (hydroxyl + aromatic π-system)
Steric Bulk Higher (dicyclohexyl) Lower (diphenyl)

Key Differences :

  • The hydroxyl group in both compounds enables hydrogen bonding, but the binaphthyl π-system in CAS 149917-88-4 may participate in additional non-covalent interactions .

Comparison with (1R)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine Oxide

Compound: (1R)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide (CAS 216368-92-2) Molecular Formula: C₃₄H₂₈NOP Molecular Weight: 497.57 g/mol

Property Target Compound (CAS 1243135-20-7) CAS 216368-92-2
Phosphorus Oxidation P(III) (phosphine) P(V) (phosphine oxide)
Functional Groups Hydroxyl, dicyclohexylphosphino Dimethylamino, diphenylphosphine oxide
Basicity Higher (P(III)) Lower (oxidized P(V))

Key Differences :

  • The oxidized phosphorus in CAS 216368-92-2 reduces electron-donating capacity, limiting its utility in redox-active catalysis.

Comparison with (1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine

Compound: (1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine (CAS 216369-04-9) Molecular Formula: Not explicitly stated (likely ~C₃₂H₂₄NP) Molecular Weight: ~453.5 g/mol (estimated)

Property Target Compound (CAS 1243135-20-7) CAS 216369-04-9
Functional Groups Hydroxyl, dicyclohexylphosphino Amine, diphenylphosphino
Coordination Sites 1 (phosphine) 2 (phosphine + amine)

Key Differences :

  • The amine group in CAS 216369-04-9 allows for dual coordination to metal centers, enabling novel reaction pathways.

Research Implications

  • Steric Effects : Bulky dicyclohexyl groups in the target compound improve enantioselectivity in sterically demanding reactions but may slow reaction kinetics.
  • Electronic Tuning : Phosphine oxidation (e.g., CAS 216368-92-2) or amine incorporation (e.g., CAS 216369-04-9) diversifies catalytic applications but requires tailored reaction conditions.
  • Ligand Design : Bidentate ligands (e.g., CAS 914296-82-5) offer enhanced metal complex stability but may complicate synthetic routes.

Biological Activity

(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine is a phosphine compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₄₄H₅₆P₂
  • Molecular Weight : 646.86 g/mol
  • CAS Number : 139139-92-7

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. The phosphine group can interact with metal ions, enhancing the compound's efficacy as a catalyst in organic transformations. Additionally, it may influence enzyme activities through reversible binding, potentially leading to modulation of metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit the proliferation of breast and prostate cancer cell lines.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential use as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been studied for its effects on certain enzymes involved in metabolic processes. For example, it may inhibit phosphatase activity, which is critical for cellular signaling.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study 2: Antimicrobial Efficacy

In an evaluation of its antimicrobial properties, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains, suggesting potential for development into a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound646.86 g/molAnticancer, Antimicrobial
(S)-2,2'-Bis(dicyclohexylphosphino)-1,1'-binaphthalene646.86 g/molCatalytic applications
(R)-2-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol646.86 g/molEnzyme inhibition

Q & A

Q. What are the key synthetic strategies for preparing (1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine, and what reaction conditions are critical for achieving high yields?

The compound is synthesized via a palladium-catalyzed Buchwald-Hartwig coupling. Critical conditions include:

  • Catalyst system : Palladium(π-cinnamyl) chloride dimer with 1,1'-bis(di-i-propylphosphino)ferrocene as a supporting ligand.
  • Reagents : (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate and dicyclohexylphosphonium tetrafluoroborate.
  • Reaction parameters : 120°C for 48 hours under nitrogen, with DMSO and diisopropylethylamine as solvent/base.
  • Purification : Flash chromatography yields ~62.5% pure product, confirmed by TLC (Rf = 0.55) and NMR .

Q. How is the enantiomeric purity of this compound characterized?

Enantiomeric purity is assessed via:

  • Chiral HPLC : A retention time of 19.217 minutes corresponds to the target enantiomer.
  • 31P NMR : Distinct δ ~15–20 ppm signals differentiate stereoisomers.
  • Optical rotation : Specific rotation values align with literature data for R-configuration .

Advanced Research Questions

Q. What methodological challenges arise when scaling up the synthesis, and how can they be addressed?

Scaling challenges include:

  • Exothermicity : Controlled heating and inert atmosphere (N2) mitigate side reactions.
  • Purification : Flash chromatography efficiency decreases at larger scales; alternative methods like crystallization may be optimized.
  • Catalyst loading : Pilot studies suggest reducing Pd catalyst from 5 mol% to 2–3 mol% without compromising yield .

Q. How does the ligand’s steric and electronic profile influence its performance in asymmetric catalysis compared to other MOP-type ligands?

  • Steric effects : The dicyclohexyl groups enhance enantioselectivity by restricting substrate access to the metal center.
  • Electronic effects : Cyclohexyl substituents increase electron-donating capacity vs. diphenylphosphine analogs, improving turnover in Suzuki-Miyaura couplings.
  • Comparative studies : Ligands like RuPhos (with diisopropoxy biphenyl backbones) show higher activity in aryl chloride couplings but lower stereocontrol .

Q. How can researchers resolve contradictory NMR data during characterization?

Strategies include:

  • 2D NMR : HSQC and COSY confirm proton-carbon correlations and connectivity.
  • Isotopic labeling : Deuterated analogs clarify ambiguous 1H signals.
  • Computational validation : DFT-predicted 13C/31P shifts (e.g., δ 120–130 ppm for binaphthyl carbons) cross-verify experimental data .

Q. What role does the chiral binaphthyl backbone play in axial chirality transfer during catalysis?

The binaphthyl system induces axial chirality , which synergizes with the central chirality of the phosphine to control transition-state geometry. This dual chirality enables simultaneous stereochemical control in reactions like asymmetric arylations. For example, in Buchwald-Hartwig aminations, the ligand facilitates >90% enantiomeric excess (ee) via π-π stacking interactions between the binaphthyl moiety and substrates .

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